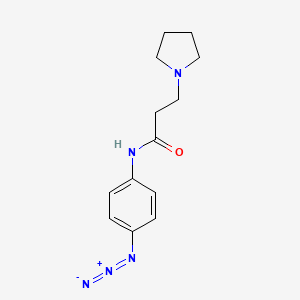
n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azide group attached to a phenyl ring, which is further connected to a pyrrolidine ring through a propanamide linkage. The presence of the azide group makes it particularly useful in click chemistry and other bioorthogonal reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide typically involves multiple steps:
Formation of the Azide Group: The azide group can be introduced by reacting a suitable precursor, such as 4-bromoaniline, with sodium azide under appropriate conditions.
Amide Bond Formation: The propanamide linkage can be formed by reacting the azide-containing intermediate with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.
Pyrrolidine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azide group.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Reduction: Hydrogen gas and palladium on carbon are typical reagents for reducing the azide group.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the azide group.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Resulting from the reduction of the azide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in bioorthogonal labeling and imaging techniques.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide is primarily based on the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reactivity is harnessed in bioorthogonal reactions, where the compound can label biomolecules without interfering with biological processes.
Comparison with Similar Compounds
Similar Compounds
n-(4-Azidophenyl)-3-(morpholin-1-yl)propanamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in specific applications where the properties of the pyrrolidine ring are advantageous.
Properties
CAS No. |
921201-92-5 |
|---|---|
Molecular Formula |
C13H17N5O |
Molecular Weight |
259.31 g/mol |
IUPAC Name |
N-(4-azidophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17N5O/c14-17-16-12-5-3-11(4-6-12)15-13(19)7-10-18-8-1-2-9-18/h3-6H,1-2,7-10H2,(H,15,19) |
InChI Key |
NROAMANHTUPYJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12619320.png)
![4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12619330.png)
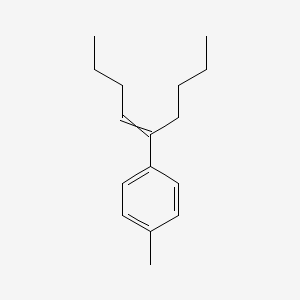
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)


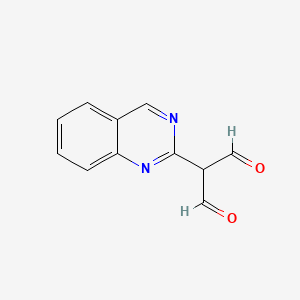
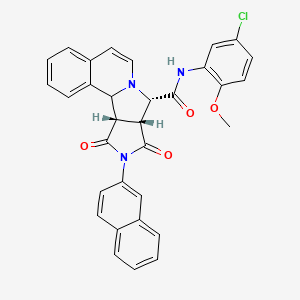
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)
![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)
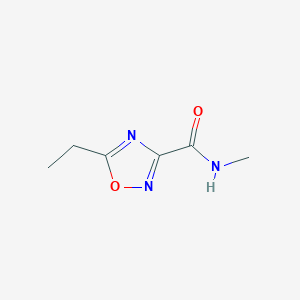
![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)
